4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Medicinal Chemistry Positional Isomerism Physicochemical Profiling

4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865544-68-9, PubChem CID is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 4-bromobenzamide moiety condensed with a 3-ethylbenzothiazol-2-ylidene core. Its molecular formula is C₁₆H₁₃BrN₂OS (MW 361.3 g/mol), with computed XLogP of 4.6, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 58 Ų.

Molecular Formula C16H13BrN2OS
Molecular Weight 361.26
CAS No. 865544-68-9
Cat. No. B2402742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
CAS865544-68-9
Molecular FormulaC16H13BrN2OS
Molecular Weight361.26
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2OS/c1-2-19-13-5-3-4-6-14(13)21-16(19)18-15(20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
InChIKeyPKSLJTLDOGWJNL-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865544-68-9): Chemical Identity and Structural Class Definition for Procurement Screening


4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865544-68-9, PubChem CID 2104834) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 4-bromobenzamide moiety condensed with a 3-ethylbenzothiazol-2-ylidene core . Its molecular formula is C₁₆H₁₃BrN₂OS (MW 361.3 g/mol), with computed XLogP of 4.6, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 58 Ų . The compound was originally deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under External ID MLS000084520 by InterBioScreen (Supplier Structure ID STOCK5S-46942) in 2005 . It is a positional isomer of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-25-8), differing in the location of the bromine substituent (benzamide para-position vs. benzothiazole 6-position), which defines its distinct chemical identity for procurement purposes .

Why Generic Substitution Fails for 4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide: Positional Isomerism and Halogen-Dependent Pharmacology in Thiazol-2-ylidene-Benzamides


Within the thiazol-2-ylidene-benzamide chemotype, the position of halogen substitution is a critical determinant of biological target engagement and isozyme selectivity. In the structurally closest published series evaluated by Ejaz et al. (2018), the relocation of a chlorine substituent from the 4-position to the 2-position on the benzamide ring shifted alkaline phosphatase isozyme inhibition potency by orders of magnitude, with 2''-chloro derivative 2e achieving an IC₅₀ of 0.079 ± 0.002 µM against h-TNAP while other regioisomers showed substantially reduced activity . Consequently, 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide cannot be interchanged with its 3-bromo benzamide analog, its 6-bromo benzothiazole positional isomer (CAS 865544-25-8), or its 4-chloro congener without fundamentally altering the pharmacological profile. The para-bromo substitution pattern imparts distinct electronic (σₚ = 0.23 for Br) and lipophilic (π = 0.86 for Br) contributions that differ predictably from other halogens and substitution positions, directly affecting both target binding and metabolic stability .

Product-Specific Quantitative Evidence Guide: 4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Procurement Decision Matrix


Physicochemical Differentiation: 4-Bromo vs. 3-Bromo Positional Isomers of N-(3-Ethylbenzothiazol-2-ylidene)benzamide

The target compound bears bromine at the para-position of the benzamide ring, distinguishing it from the 3-bromo positional isomer (meta-substituted benzamide). While no head-to-head bioassay data exist for these two compounds, their computed physicochemical properties reveal significant differences relevant to target engagement. The para-bromo substitution yields a linear molecular geometry with an extended conjugation pathway from the benzamide carbonyl through the imine bridge to the benzothiazole system, whereas meta-substitution introduces a kink that disrupts this electronic delocalization . The XLogP3-AA value of 4.6 for the target compound reflects the contribution of the para-bromine ; the 3-bromo isomer is predicted to exhibit a comparable logP but a different dipole moment and electrostatic potential surface, factors known to influence protein-ligand recognition .

Medicinal Chemistry Positional Isomerism Physicochemical Profiling

Positional Isomer Differentiation: Benzamide 4-Bromo (CAS 865544-68-9) vs. Benzothiazole 6-Bromo (CAS 865544-25-8)

A critical procurement decision point is the distinction between the target compound (4-bromo on benzamide) and its closest positional isomer N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865544-25-8, bromine at benzothiazole 6-position). These two constitutional isomers share the identical molecular formula (C₁₆H₁₃BrN₂OS) and molecular weight (361.3 g/mol) but differ fundamentally in the placement of the bromine atom . In the target compound, bromine is appended to the benzamide ring, where it can participate in halogen bonding with protein backbone carbonyls or engage in hydrophobic packing within binding pockets. In the 6-bromo isomer, the bromine is on the benzothiazole ring, positioned adjacent to the sulfur atom, which creates a distinct electronic environment and alters the compound's metabolic vulnerability (benzothiazole 6-position is a known site for CYP450-mediated oxidation) . These isomers are not interchangeable for any biological assay.

Positional Isomerism Chemical Biology Structure-Activity Relationships

Halogen-Dependent Biochemical Differentiation: 4-Bromo vs. 4-Chloro and Unsubstituted Benzamide Analogs

Within the thiazol-2-ylidene-benzamide chemotype, the identity of the para-substituent on the benzamide ring critically modulates biological activity, as demonstrated in the alkaline phosphatase inhibition study by Ejaz et al. (2018) . Although the target compound (4-bromo) was not among the specific derivatives tested in that study, the series unambiguously established that halogen substitution pattern is the dominant factor determining both potency and isozyme selectivity (h-TNAP vs. h-IAP vs. h-PLAP). Compounds bearing electron-withdrawing para-substituents on the benzamide ring showed systematically different inhibition profiles compared to unsubstituted or ortho-substituted analogs. The bromine atom (van der Waals radius 1.85 Å) is significantly larger than chlorine (1.75 Å) and possesses a more polarizable electron cloud (polarizability: Br 3.05 ų vs. Cl 2.18 ų), enabling stronger halogen bonding interactions with protein backbone carbonyl oxygens (C=O···Br distance ~3.0–3.3 Å, interaction energy ~2–5 kJ/mol for Br vs. ~1–3 kJ/mol for Cl at comparable geometry) . An unsubstituted benzamide analog would entirely lack this halogen bonding capacity, while a 4-chloro analog would provide weaker halogen bonding and different lipophilicity (Cl π = 0.71 vs. Br π = 0.86), both of which influence membrane permeability and target occupancy .

Halogen Bonding SAR Alkaline Phosphatase Inhibition

Predicted Drug-Likeness and Permeability Profile vs. Close Analogs

The target compound's computed physicochemical profile (MW 361.3, XLogP3-AA 4.6, zero HBD, 2 HBA, TPSA 58 Ų) positions it within favorable drug-like chemical space with a notable feature: the complete absence of hydrogen bond donors . This zero-HBD characteristic distinguishes it from many benzothiazole-containing screening compounds that incorporate hydroxyl or amino groups. The 4-bromo substitution contributes to an XLogP of 4.6, which is at the upper boundary of typical oral drug space (Lipinski's rule of five: logP ≤ 5) but well-suited for CNS penetration where higher logP and low TPSA are advantageous. The TPSA of 58 Ų is below the commonly cited CNS penetration threshold of 70–90 Ų, while the compound's zero HBD count eliminates the desolvation penalty associated with hydrogen bond donor groups during membrane transit . In comparison, a hypothetical 4-hydroxy analog (introducing one HBD) would increase TPSA by approximately 20 Ų and reduce logP by roughly 1–1.5 units, fundamentally altering the permeability profile.

Drug-Likeness ADME Prediction Physicochemical Profiling

Best Research and Industrial Application Scenarios for 4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865544-68-9)


Halogen Bonding-Focused Fragment-Based or Structure-Based Drug Design Campaigns

The 4-bromo substituent on the benzamide ring provides a well-characterized halogen bond donor for engaging protein backbone carbonyls or Lewis basic side chains (e.g., Asp, Glu, Asn, Gln). The larger polarizability and optimal C–Br···O geometry (distance ~3.0–3.3 Å, angle ~165–175°) offer superior interaction energy compared to 4-chloro analogs . Procurement of this specific 4-bromo isomer—rather than the 3-bromo or 6-bromo-benzothiazole isomers—is essential for structure-based design efforts targeting binding pockets where para-directed halogen bonding is geometrically required. Users must confirm compound identity by ¹H NMR (characteristic AA'BB' pattern for para-substituted benzamide, δ 7.6–7.8 ppm) and HPLC retention time to exclude the 3-bromo or 6-bromo positional isomers .

CNS-Penetrant Screening Library Enrichment for Blood-Brain Barrier Permeability

With zero hydrogen bond donors, a TPSA of 58 Ų, and XLogP of 4.6, this compound falls within the favorable CNS MPO (multiparameter optimization) space, where TPSA < 70–90 Ų and low HBD count correlate with passive BBB permeability . Unlike more polar benzothiazole-benzamide analogs bearing hydroxyl or amino substituents, this compound is predicted to exhibit favorable brain penetration. It is therefore suitable for inclusion in CNS-focused screening decks targeting neurological indications, neurodegenerative diseases, or brain tumors. The absence of HBD groups eliminates active efflux by P-glycoprotein associated with hydrogen bond donor-containing substrates .

Alkaline Phosphatase Isozyme Selectivity Profiling in Oncology Research

Based on the class-level SAR established by Ejaz et al. (2018), where halogen substitution position on the benzamide ring determined selectivity between h-TNAP, h-IAP, and h-PLAP alkaline phosphatase isozymes , the 4-bromo substitution pattern may confer a distinct selectivity fingerprint. The target compound is positioned to be evaluated in head-to-head enzymatic assays against these three clinically relevant isozymes, with comparison to the published 2''-chloro lead compound 2e (h-TNAP IC₅₀ = 0.079 µM) and other halogen-substituted analogs. Procurement must specify the 4-bromo regioisomer precisely, as the paper demonstrated that shifting halogen position fundamentally alters the isozyme inhibition profile.

Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

The aryl bromide moiety at the benzamide 4-position serves as a versatile synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This enables the rapid generation of focused libraries from a single brominated precursor. The benzothiazole 3-ethyl substituent provides additional synthetic stability compared to N-H or N-methyl analogs. For medicinal chemistry groups seeking a brominated benzothiazolylidene-benzamide scaffold for parallel library synthesis, the 4-bromo substitution on the benzamide ring offers a more accessible site for cross-coupling than the 6-bromo-benzothiazole isomer, where the bromine is positioned on the heterocyclic ring and may participate in undesired side reactions under basic coupling conditions .

Quote Request

Request a Quote for 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.